Cas no 69573-60-0 (2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-)
69573-60-0 structure
Product Name:2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-
CAS-nummer:69573-60-0
MF:C27H44O4
MW:432.635869026184
CID:391628
PubChem ID:5320237
Update Time:2025-05-21
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-
- Octadecyl caffeate
- octadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Caffeic acid n-octadecyl ester
- [ "" ]
- 69573-60-0
- AKOS025287875
- UNII-458UK7GX7M
- 458UK7GX7M
- trans-Caffeic acid stearyl ester
- CS-0023393
- FS-8770
- HY-N3159
- BDBM50479621
- n-octadecyl ester
- Octadecylcaffeate
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (E)-; trans-Caffeic acid stearyl ester
- SCHEMBL883450
- CHEMBL471797
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (E)-
- octadecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- n-octadecyl caffeate
- OCTADECYL (2E)-3-(3,4-DIHYDROXYPHENYL)PROP-2-ENOATE
- DA-76376
- Octadecyl (2E)-3-(3,4-dihydroxyphenyl)acrylate
-
- Inchi: 1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19+
- InChI-sleutel: QYVZEPLDLPYECM-XUTLUUPISA-N
- LACHT: O(C(/C=C/C1C=CC(=C(C=1)O)O)=O)CCCCCCCCCCCCCCCCCC
Berekende eigenschappen
- Exacte massa: 432.32400
- Monoisotopische massa: 432.32395988g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 20
- Complexiteit: 449
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 11.1
- Topologisch pooloppervlak: 66.8Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.011±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 110-112 ºC (chloroform )
- Kookpunt: 560.9±40.0 °C at 760 mmHg
- Vlampunt: 175.5±20.8 °C
- Oplosbaarheid: Insuluble (2.4E-5 g/L) (25 ºC),
- PSA: 66.76000
- LogboekP: 7.91570
- Dampfdruk: 0.0±1.6 mmHg at 25°C
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4691-1 mg |
Octadecyl caffeate |
69573-60-0 | 1mg |
¥1795.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O28470-5mg |
Octadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
69573-60-0 | 5mg |
¥1600.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4691-5mg |
Octadecyl caffeate |
69573-60-0 | 5mg |
¥ 950 | 2024-07-19 | ||
| TargetMol Chemicals | TN4691-5 mg |
Octadecyl caffeate |
69573-60-0 | 98% | 5mg |
¥ 950 | 2023-07-10 | |
| TargetMol Chemicals | TN4691-1 mL * 10 mM (in DMSO) |
Octadecyl caffeate |
69573-60-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1050 | 2023-09-15 | |
| A2B Chem LLC | AC93739-5mg |
Octadecyl caffeate |
69573-60-0 | 98.0% | 5mg |
$177.00 | 2024-04-19 | |
| TargetMol Chemicals | TN4691-1 ml * 10 mm |
Octadecyl caffeate |
69573-60-0 | 1 ml * 10 mm |
¥ 1050 | 2024-07-19 |
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- Gerelateerde literatuur
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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